2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has shown potential in pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate to form a cyclohexylidene intermediate. This intermediate then undergoes a cyclization reaction with sulfur and ammonia to form the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
2-Methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 2-methylpropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-8(2)7-16-13(15)11-9-5-3-4-6-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3 |
InChI Key |
YTZJOLOUUJPART-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(SC2=C1CCCC2)N |
Origin of Product |
United States |
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